

BCPyr: A Technical Guide to a cIAP1-Recruiting BTK Degradator

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Compound of Interest

Compound Name: BCPyr

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Introduction

BCPyr is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. By co-opting the cellular ubiquitin-proteasome system, **BCPyr** offers a distinct therapeutic modality compared to traditional enzyme inhibition. This technical guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and experimental characterization of **BCPyr**.

Physical and Chemical Properties

While detailed experimental data on the physical properties of **BCPyr** are not extensively available in the public domain, key computed and experimental values have been compiled below. The molecule's structure consists of a ligand for BTK, a linker, and a ligand that recruits the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1).

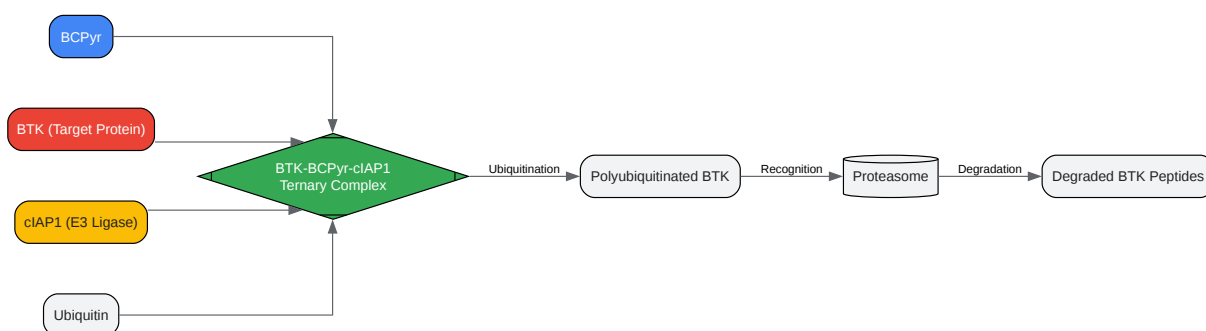
Property	Value	Source
Molecular Formula	C ₅₈ H ₆₅ F ₂ N ₁₁ O ₈	PubChem CID: 154585681[1]
Molecular Weight	1082.2 g/mol	PubChem CID: 154585681[1]
IUPAC Name	[5-[[[(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-3-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxymethyl]pyrazin-2-yl)methyl (3R)-3-[5-amino-4-carbamoyl-3-[4-(2,4-difluorophenoxy)phenyl]pyrazol-1-yl]piperidine-1-carboxylate	PubChem CID: 154585681
Half-maximal Degradation Concentration (DC ₅₀)	800 nM	MedChemExpress[2]
Solubility	Data not publicly available	
Melting Point	Data not publicly available	
Boiling Point	Data not publicly available	
pKa	Data not publicly available	

Synthesis

A detailed, step-by-step synthesis protocol for **BCPyr** has not been publicly disclosed. However, based on its structure, **BCPyr** is synthesized by covalently linking three key components: a BTK ligand, a cIAP1 E3 ligase ligand, and a pyrazine-based linker.[2] The synthesis would likely involve a multi-step process, potentially culminating in the conjugation of the BTK-linker and cIAP1-ligand moieties.

Mechanism of Action: BTK Degradation

BCPyr functions by inducing the formation of a ternary complex between BTK and the E3 ubiquitin ligase cIAP1.[3][4] This proximity, orchestrated by **BCPyr**, leads to the polyubiquitination of BTK. The polyubiquitin chains act as a signal for the proteasome, which then recognizes and degrades the BTK protein.



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Caption: **BCPyr**-mediated degradation of BTK via the ubiquitin-proteasome system.

Experimental Protocols

The characterization of **BCPyr** and its mechanism of action involves a series of biochemical and biophysical assays. The following are detailed methodologies for key experiments cited in the literature.

Ternary Complex Formation Assays

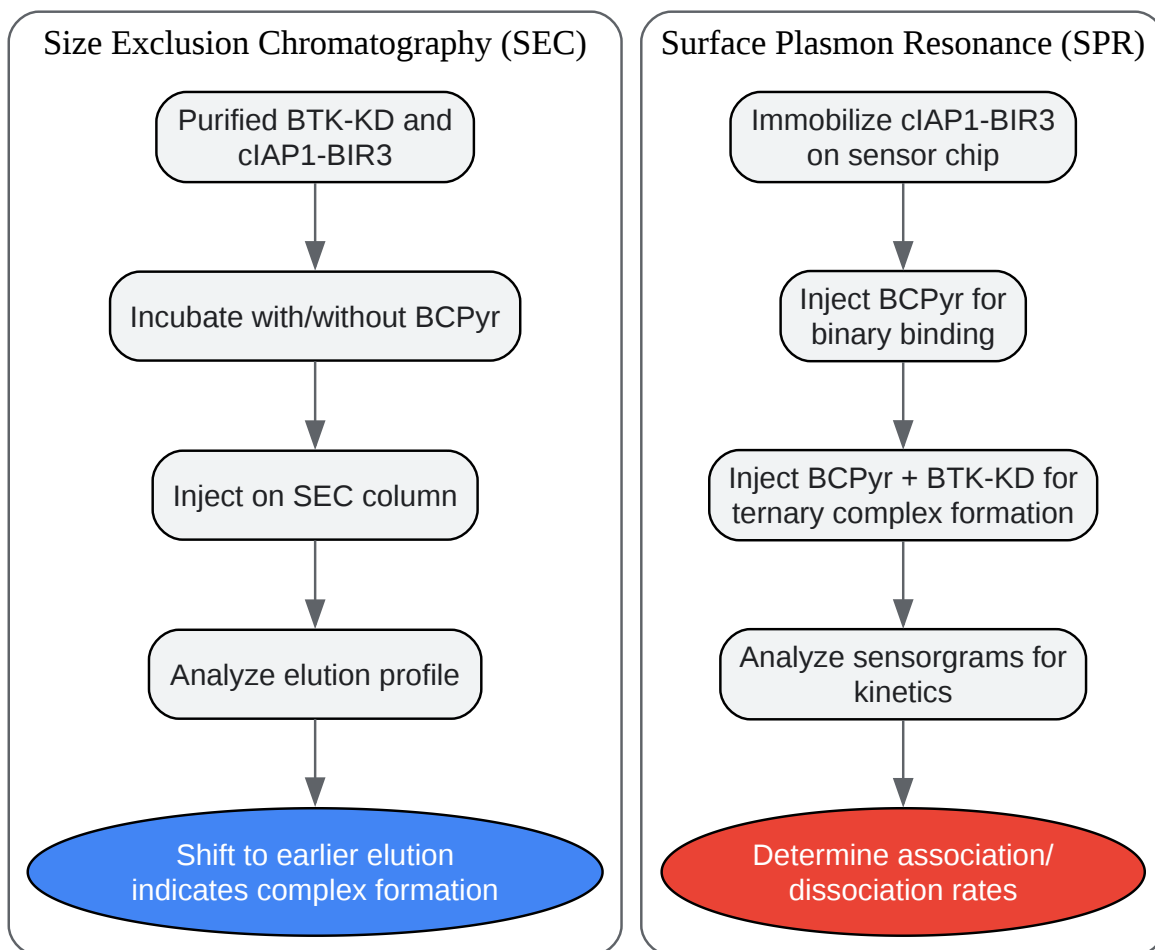
Objective: To demonstrate the formation of the BTK-**BCPyr**-cIAP1 ternary complex.

Method: Size Exclusion Chromatography (SEC)[4]

- **Protein Preparation:** Recombinantly express and purify the kinase domain of BTK (BTK-KD) and the BIR3 domain of cIAP1 (cIAP1-BIR3).
- **Complex Formation:** Incubate BTK-KD and cIAP1-BIR3 in the presence and absence of **BCPyr**.
- **Chromatography:** Inject the samples onto a size-exclusion chromatography column.
- **Analysis:** Monitor the elution profile by UV absorbance. A shift to an earlier elution volume for the protein mixture in the presence of **BCPyr**, compared to the individual proteins or the mixture without the degrader, indicates the formation of a higher molecular weight ternary complex.

Method: Surface Plasmon Resonance (SPR)

- **Immobilization:** Immobilize biotinylated cIAP1-BIR3 on a streptavidin-coated SPR sensor chip.
- **Binding Analysis:** Inject a solution of **BCPyr** over the sensor surface to measure the binding of the degrader to cIAP1.
- **Ternary Complex Formation:** Subsequently, inject a solution containing both **BCPyr** and BTK-KD to measure the formation of the ternary complex.
- **Data Analysis:** Analyze the sensorgrams to determine the association and dissociation rate constants for binary and ternary complex formation.



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Caption: Workflow for ternary complex formation assays.

In Vitro Ubiquitination Assay

Objective: To demonstrate that the **BCPyr**-induced ternary complex is active and leads to the ubiquitination of BTK.

Method: Western Blotting[1]

- Reaction Mixture: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, BTK-KD, cIAP1, and **BCPyr**.

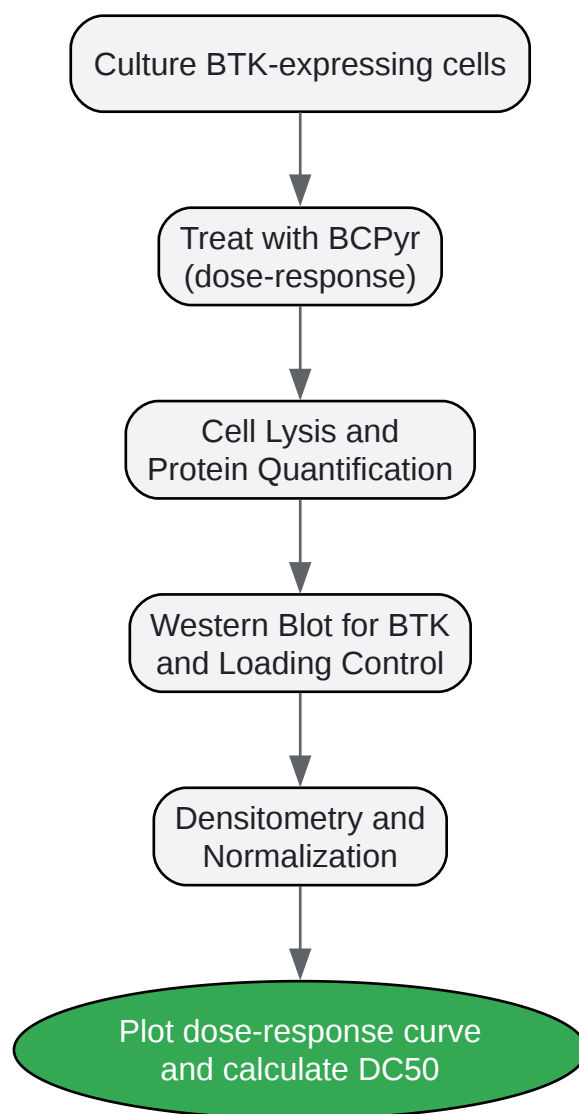
- Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to proceed.
- Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
- Electrophoresis and Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
- Detection: Probe the membrane with an anti-BTK antibody to detect unmodified BTK and higher molecular weight polyubiquitinated BTK species. An increase in the high molecular weight smear in the presence of **BCPyr** indicates successful ubiquitination.

Cellular BTK Degradation Assay

Objective: To quantify the degradation of endogenous BTK in a cellular context.

Method: Western Blotting

- Cell Culture: Culture a suitable cell line (e.g., a human B-cell lymphoma line) that endogenously expresses BTK.
- Treatment: Treat the cells with varying concentrations of **BCPyr** for a defined period (e.g., 24 hours).
- Lysis: Harvest the cells and prepare whole-cell lysates.
- Protein Quantification: Determine the total protein concentration of each lysate.
- Western Blotting: Perform Western blotting as described above using an anti-BTK antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
- Densitometry: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and calculate the percentage of BTK degradation relative to a vehicle-treated control.
- DC₅₀ Determination: Plot the percentage of BTK degradation against the **BCPyr** concentration and fit the data to a dose-response curve to determine the DC₅₀ value.



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Caption: Workflow for cellular BTK degradation assay.

Conclusion

BCPyr is a valuable tool compound for studying the targeted degradation of BTK via cIAP1 recruitment. Its characterization through a combination of biochemical, biophysical, and cellular assays has provided important insights into the mechanism of PROTAC-mediated protein degradation. Further studies on its physicochemical properties and in vivo efficacy will be crucial for its potential development as a therapeutic agent.

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References

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